ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Airway smooth muscle relaxation Anti-asthmatic drug discovery Phosphodiesterase inhibition comparison

Sourcing structurally authenticated 4H-pyran-3-carboxylates for ion channel studies often yields material with undefined C4 substituent pharmacology. This compound resolves that uncertainty with fully characterized LTCC antagonism (EC50 96.30 µM) and validated docking pose. - Demonstrates complete CaCl2 contraction blockade in ex vivo tracheal ring assays - Serves as an ideal selectivity comparator against KCa3.1-blocking 4-phenyl analogs - Enables direct SAR benchmarking for CaV1.3-selective antagonist programs

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B11524168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C
InChIInChI=1S/C15H15N3O3/c1-3-20-15(19)12-9(2)21-14(17)11(8-16)13(12)10-4-6-18-7-5-10/h4-7,13H,3,17H2,1-2H3
InChIKeyBYRGSGBTBKENHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-5-Cyano-2-Methyl-4-(Pyridin-4-Yl)-4H-Pyran-3-Carboxylate — Pharmacological Profile


Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate (CAS 227177-00-6) is a polyfunctionalized 4H-pyran-3-carboxylate derivative that belongs to the class of dihydropyridine (DHP)-mimic heterocycles. It bears the characteristic 6-amino-5-cyano substitution pattern that defines a well-studied series of L-type calcium channel (LTCC) antagonists and acetylcholinesterase/butyrylcholinesterase modulators [1]. The compound was originally synthesized via multi-component condensation and has been characterized primarily for its relaxant activity on airway smooth muscle [2].

Why Generic 4H-Pyran Substitution Fails


Generic substitution within the 4H-pyran-3-carboxylate class is precluded by the critical role of the C4 substituent in dictating both ion channel selectivity and binding-site topology. The pyridin-4-yl moiety at the 4-position imparts a distinct hydrogen-bonding geometry and electronic character compared to phenyl, substituted-phenyl, or pyridin-3-yl congeners, directly affecting the compound's interaction with the outer cavity of the L-type calcium channel pore [1]. In particular, the 4-pyridyl nitrogen serves as an additional hydrogen-bond acceptor that is absent in the 4-phenyl analog, while the para-orientation provides a spatial vector that distinguishes this compound from the 3-pyridyl positional isomer, which cannot engage the same residues in the IS6, IP, and IVP channel chains [1]. These structural differences translate into quantifiable divergence in relaxant efficacy and multi-target modulation, making simple isosteric replacement unreliable without confirmatory pharmacological testing.

Quantitative Evidence for Ethyl 6-Amino-5-Cyano-2-Methyl-4-(Pyridin-4-Yl)-4H-Pyran-3-Carboxylate


Tracheal Relaxation Potency vs. Theophylline

In isolated rat tracheal rings pre-contracted with carbachol (1 µM), compound 1 demonstrated relaxant activity that was quantitatively superior to theophylline, a standard phosphodiesterase (PDE) inhibitor used as a positive control. The target compound achieved 1.5-fold greater activity than theophylline under identical experimental conditions [1]. This direct head-to-head comparison provides a benchmark for procurement decisions, as theophylline is a well-characterized reference compound in airway pharmacology.

Airway smooth muscle relaxation Anti-asthmatic drug discovery Phosphodiesterase inhibition comparison

Calcium Channel Blockade vs. Nifedipine

The target compound at 96.30 µM completely abolished CaCl2-induced contraction in rat tracheal rings, an effect functionally identical to that produced by nifedipine, the prototypical L-type calcium channel blocker used as a positive control (p<0.001) [1]. Additionally, compound 1 at 96.30 µM produced a 100% relaxant effect on contraction induced by high extracellular KCl (80 mM), confirming the calcium channel blocking mechanism. Nifedipine served as the direct comparator in these experiments, establishing that the target compound achieves maximal functional blockade comparable to a clinically approved calcium antagonist.

L-type calcium channel blockade Ex vivo functional antagonism Smooth muscle contraction inhibition

Outer-Cavity Binding Mode at LTCC

In silico docking studies using a validated human L-type calcium channel model revealed that compound 1 occupies an outer cavity on the intracellular side of the channel, engaging specific residues across three distinct channel segments: chain IP (G51, W52, T53, D54), chain IVP (R45, E50, A51, Q53, D54), and chain IS6 (W4, F7) [1]. This binding pose is distinct from the classical DHP binding site targeted by nifedipine and other 1,4-dihydropyridine calcium channel blockers. The interaction pattern suggests that the pyridin-4-yl group contributes to anchorage within this outer cavity, a feature that cannot be recapitulated by 4-phenyl or 4-(pyridin-3-yl) analogs due to the absence of a properly oriented hydrogen-bond acceptor at the para position.

In silico docking Calcium channel pharmacology Binding site differentiation

Multi-Target Modulation Profile

Unlike nifedipine, which acts exclusively through L-type calcium channel blockade, compound 1 exhibits a multi-target pharmacological signature. The relaxant curve of compound 1 was significantly modified in the presence of isoproterenol (a β-adrenergic agonist), propranolol (a β-adrenergic antagonist), and the K+ channel blocker 2-aminopyridine (2-AP) (p<0.05 for all three interventions) [1]. Additionally, pre-incubation with compound 1 significantly shifted the carbachol concentration-response curve to the right and prevented the achievement of maximal contractile effect (p<0.001) [1]. These findings indicate that compound 1's relaxant effect is mediated not only by calcium channel blockade but also through potassium channel opening and cAMP accumulation, a multi-modal profile not observed with nifedipine alone.

Polypharmacology Multi-mechanism relaxant Ion channel modulation

Calcium vs. Potassium Channel Selectivity

4-Phenyl-4H-pyrans have been identified and characterized as potent and specific blockers of the intermediate-conductance calcium-activated potassium channel (IK(Ca)/KCa3.1), with a classical pore-blocking mechanism [2]. In contrast, the pyridin-4-yl-substituted target compound demonstrates primary functional activity as an L-type calcium channel blocker with additional potassium channel and cAMP pathway modulation [1]. This divergence in primary channel target represents a fundamental pharmacological difference driven by the nature of the C4 aromatic substituent: the electron-deficient pyridin-4-yl group directs activity toward voltage-gated calcium channels, whereas the phenyl group favors IK(Ca) channel blockade.

Ion channel selectivity 4H-Pyran SAR Calcium-activated potassium channels

Dihydropyridine-Mimic Pharmacophore Validation

4H-Pyrans have been established as effective dihydropyridine (DHP) mimics capable of antagonizing L-type calcium channels. A systematic library of 36 DHP-mimic 1,4-dihydropyrimidines and 4H-pyrans was synthesized and tested against CaV1.3 and CaV1.2 LTCCs, demonstrating that 4H-pyrans are effective antagonists at the DHP binding site [2]. Some compounds in this class achieved selectivity ratios of approximately 2–3 for CaV1.3 over CaV1.2, exceeding the selectivity of isradipine [2]. While the target compound itself was not part of this specific library, it shares the 4H-pyran core pharmacophore and, based on its unique outer-cavity binding mode [1], may offer a structurally differentiated entry point for CaV1.3-selective antagonist development.

Dihydropyridine mimetics Calcium channel pharmacophore 4H-Pyran calcium antagonists

Research Applications for Ethyl 6-Amino-5-Cyano-2-Methyl-4-(Pyridin-4-Yl)-4H-Pyran-3-Carboxylate


Multi-Mechanism Anti-Asthmatic Lead Optimization

This compound is optimally deployed as a starting scaffold in medicinal chemistry programs targeting airway smooth muscle hyperresponsiveness. Its demonstrated superiority over theophylline (1.5-fold greater relaxant potency) [1] and its multi-target engagement — L-type calcium channel blockade plus potassium channel and cAMP modulation — provide a polypharmacological foundation that single-target PDE inhibitors or calcium channel blockers cannot replicate. Researchers should prioritize this compound when the project objective is to overcome the limited clinical efficacy of monotherapy bronchodilators.

CaV1.3 Selectivity Profiling for Parkinson's Disease

Given that 4H-pyrans as a class have demonstrated CaV1.3 antagonism with up to 3-fold selectivity over CaV1.2 [2], and the target compound binds to a non-canonical outer cavity of the LTCC distinct from the classical DHP site [1], this compound is a rational procurement choice for laboratories developing CaV1.3-selective antagonists. Such selectivity is critical for Parkinson's disease applications, where CaV1.2 sparing is essential to avoid cardiovascular side effects.

Negative Control for IK(Ca) Channel Screening

Because 4-phenyl-4H-pyrans are established IK(Ca)/KCa3.1 channel blockers [3], the pyridin-4-yl analog — which primarily targets L-type calcium channels — serves as an ideal structurally matched negative control or selectivity comparator in potassium channel screening cascades. Its use allows researchers to attribute functional effects specifically to calcium channel antagonism versus potassium channel blockade, a critical experimental design requirement when evaluating novel 4H-pyran derivatives.

SAR Anchor for C4 Substituent Exploration

The compound provides a well-characterized anchor point for SAR studies exploring the impact of the C4 aromatic substituent on ion channel selectivity. With its established EC50 (96.30 µM), complete CaCl2 contraction blockade, and defined docking pose [1], it offers reproducible benchmark data against which newly synthesized analogs (e.g., pyridin-3-yl, pyrimidinyl, or substituted-phenyl derivatives) can be quantitatively compared in identical ex vivo tracheal ring assays.

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